molecular formula C28H31N3O2 B15148492 N-{1-[(diphenylmethyl)carbamoyl]cyclohexyl}-N-ethylpyridine-2-carboxamide

N-{1-[(diphenylmethyl)carbamoyl]cyclohexyl}-N-ethylpyridine-2-carboxamide

Cat. No.: B15148492
M. Wt: 441.6 g/mol
InChI Key: RJQYUOUKAWDHAM-UHFFFAOYSA-N
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Description

N-{1-[(diphenylmethyl)carbamoyl]cyclohexyl}-N-ethylpyridine-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with an ethyl group and a carboxamide group, which is further connected to a cyclohexyl group and a diphenylmethyl carbamoyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(diphenylmethyl)carbamoyl]cyclohexyl}-N-ethylpyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of pyridine-2-carboxylic acid with ethylamine to form the corresponding amide. This intermediate is then reacted with cyclohexylamine and diphenylmethyl isocyanate under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(diphenylmethyl)carbamoyl]cyclohexyl}-N-ethylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-{1-[(diphenylmethyl)carbamoyl]cyclohexyl}-N-ethylpyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(diphenylmethyl)carbamoyl]cyclohexyl}-N-ethylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(diphenylmethyl)carbamoyl]quinoline-2-carboxamide
  • N-(1-carbamoyl-2-methylpropyl)-1-(cyclohexylmethyl)-1H-indazol-3-carboxamide

Uniqueness

N-{1-[(diphenylmethyl)carbamoyl]cyclohexyl}-N-ethylpyridine-2-carboxamide stands out due to its unique combination of a pyridine ring with a cyclohexyl and diphenylmethyl carbamoyl moiety. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C28H31N3O2

Molecular Weight

441.6 g/mol

IUPAC Name

N-[1-(benzhydrylcarbamoyl)cyclohexyl]-N-ethylpyridine-2-carboxamide

InChI

InChI=1S/C28H31N3O2/c1-2-31(26(32)24-18-10-13-21-29-24)28(19-11-5-12-20-28)27(33)30-25(22-14-6-3-7-15-22)23-16-8-4-9-17-23/h3-4,6-10,13-18,21,25H,2,5,11-12,19-20H2,1H3,(H,30,33)

InChI Key

RJQYUOUKAWDHAM-UHFFFAOYSA-N

Canonical SMILES

CCN(C(=O)C1=CC=CC=N1)C2(CCCCC2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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